Methyl 6-(dipropylamino)-6-oxohexanoate
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Overview
Description
Methyl 6-(dipropylamino)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate chain, which is further substituted with a dipropylamino group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dipropylamino)-6-oxohexanoate typically involves the esterification of 6-(dipropylamino)-6-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-(Dipropylamino)-6-oxohexanoic acid+MethanolAcid catalystMethyl 6-(dipropylamino)-6-oxohexanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dipropylamino)-6-oxohexanoate can undergo several types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 6-(dipropylamino)-6-oxohexanoic acid.
Reduction: Formation of 6-(dipropylamino)-6-hydroxyhexanoate.
Substitution: Formation of 6-(dipropylamino)-6-oxohexanoic acid and methanol.
Scientific Research Applications
Methyl 6-(dipropylamino)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(dipropylamino)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active carboxylic acid form. This active form can then interact with biological targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Methyl 6-(dipropylamino)-6-oxohexanoate can be compared with similar compounds such as:
Methyl 6-amino-6-oxohexanoate: Lacks the dipropyl groups, leading to different chemical properties and biological activities.
Ethyl 6-(dipropylamino)-6-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 6-(diethylamino)-6-oxohexanoate: Contains diethylamino groups instead of dipropylamino groups, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6946-69-6 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
methyl 6-(dipropylamino)-6-oxohexanoate |
InChI |
InChI=1S/C13H25NO3/c1-4-10-14(11-5-2)12(15)8-6-7-9-13(16)17-3/h4-11H2,1-3H3 |
InChI Key |
VLVXCYQXCDTMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCCC(=O)OC |
Origin of Product |
United States |
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